molecular formula C25H22FNO4 B1310881 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid CAS No. 331763-67-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Cat. No.: B1310881
CAS No.: 331763-67-8
M. Wt: 419.4 g/mol
InChI Key: ZZCLRFMQVCVNGD-GOSISDBHSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral compound often used in the synthesis of peptides and other complex organic molecules. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-(3-fluorophenyl)-2-aminobutanoic acid and 9H-fluorene-9-methanol.

    Protection of the Amine Group: The amine group of ®-4-(3-fluorophenyl)-2-aminobutanoic acid is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid would involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amines, allowing for the stepwise construction of peptides.

Biology

In biological research, this compound can be used to synthesize peptide-based inhibitors or probes that target specific proteins or enzymes, aiding in the study of biological pathways and mechanisms.

Medicine

In medicine, peptides synthesized using this compound can be developed into therapeutic agents, such as enzyme inhibitors or receptor agonists/antagonists, for the treatment of various diseases.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs, ensuring the production of high-purity active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of peptides synthesized using ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid depends on the specific peptide sequence and its target. Generally, these peptides interact with their targets through specific binding interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions, leading to inhibition or activation of the target protein or enzyme.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the fluorine atom on the phenyl ring.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid: Similar structure with the fluorine atom in a different position on the phenyl ring.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid can influence the compound’s reactivity and binding properties, potentially enhancing its effectiveness in certain applications compared to its non-fluorinated or differently fluorinated analogs.

This detailed overview provides a comprehensive understanding of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-fluorophenyl)butanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLRFMQVCVNGD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426650
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-67-8
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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